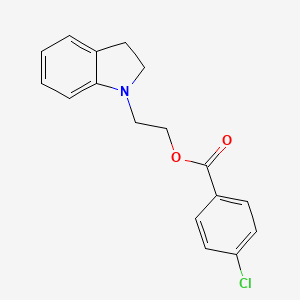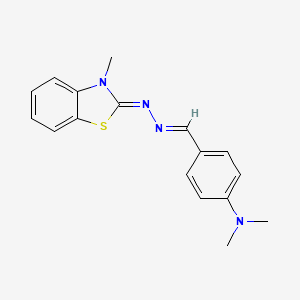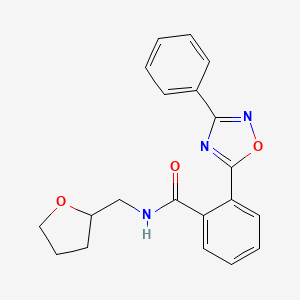![molecular formula C16H17N3O3S B5544239 3-amino-N-(2-furylmethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544239.png)
3-amino-N-(2-furylmethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Introduction This compound belongs to the class of organic compounds known as thienopyridines, characterized by a fused thieno[2,3-b]pyridine ring system. These compounds are of interest due to their diverse range of biological activities and applications in organic synthesis.
Synthesis Analysis The synthesis of related thienopyridine derivatives often involves acid-catalyzed transformations or multicomponent condensation reactions. For example, acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, similar to the target compound, have been investigated, leading to derivatives with a new fused heterocyclic system (Stroganova, Vasilin, & Krapivin, 2016).
Molecular Structure Analysis The molecular structure of thienopyridine derivatives is characterized using techniques like FT-IR, NMR, and X-ray crystallography. For instance, studies on similar compounds provide insights into their crystal and molecular structure, stabilized by intramolecular hydrogen bonds (Çolak, Karayel, Buldurun, & Turan, 2021).
Chemical Reactions and Properties Thienopyridine derivatives undergo various chemical reactions, forming new compounds with different functional groups. These reactions include interaction with hydrazine hydrate, aldehydes, and formamide, leading to the formation of tricyclic structures and other derivatives (Kostenko, Lipunov, Kaigorodova, & Konyushkin, 2008).
科学的研究の応用
Synthesis of Novel Compounds
Researchers have developed methods for preparing a range of novel compounds based on the structural framework of thieno[2,3-b]pyridine derivatives. These methods involve reactions with different carbonyl compounds, leading to the formation of tetrahydropyridothienopyrimidine derivatives and other related fused systems. Such compounds are synthesized as potential synthons for further chemical transformations, exploring their utility in creating diverse heterocyclic compounds with potential pharmacological properties (Bakhite, Al‐Sehemi, & Yamada, 2005).
Characterization and Cytotoxicity
Some derivatives synthesized from the thieno[2,3-b]pyridine scaffold have been characterized using various analytical techniques and tested for their in vitro cytotoxic activity against specific cell lines, indicating the potential for developing new therapeutic agents (Hassan, Hafez, & Osman, 2014).
Biological Activity
Further studies have focused on the biological activity of new fused thieno[2,3-b]pyridine derivatives, including their antibacterial and antifungal properties. These compounds have shown promise as antimicrobial agents, contributing to the search for new treatments for infectious diseases (Bakhite, Abeed, & Ahmed, 2016).
Acid-Catalyzed Transformations
Research on acid-catalyzed transformations of thieno[2,3-b]pyridine-2-carboxamides has led to the discovery of new heterocyclic systems. These studies explore the chemical reactivity of the compound under different conditions, leading to the synthesis of novel heterocyclic compounds with potential applications in drug development and materials science (Stroganova, Vasilin, & Krapivin, 2016).
Antimicrobial Evaluation
Novel bis-α,β-unsaturated ketones and related derivatives based on the thieno[2,3-b]pyridine framework have been synthesized and evaluated for their antimicrobial properties. This research contributes to the ongoing effort to find new antimicrobial agents with improved efficacy and safety profiles (Altalbawy, 2013).
特性
IUPAC Name |
3-amino-N-(furan-2-ylmethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-9-6-10(8-21-2)12-13(17)14(23-16(12)19-9)15(20)18-7-11-4-3-5-22-11/h3-6H,7-8,17H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIZFJSSJRCFGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NCC3=CC=CO3)N)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(furan-2-ylmethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5544160.png)
![1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)

![rel-(3aS,6aS)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544183.png)
![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)
![5-[(2-chlorophenyl)(hydroxy)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5544195.png)

![ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5544209.png)


![ethyl 4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5544224.png)
![3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544247.png)
![2-amino-N-1-naphthyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5544249.png)
